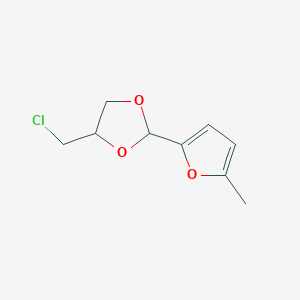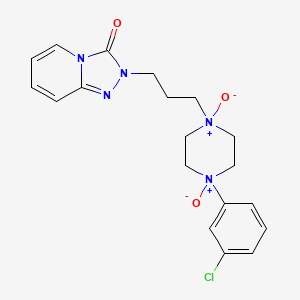
4a,25-Dihydroxy Vitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,25-Dihydroxy Vitamin D3 is a biologically active form of Vitamin D3, which plays a crucial role in various physiological processes. It is a derivative of Vitamin D3, also known as cholecalciferol, and is involved in the regulation of calcium and phosphate metabolism in the body. This compound is essential for maintaining bone health and has been studied for its potential therapeutic applications in various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4a,25-Dihydroxy Vitamin D3 typically involves multiple hydroxylation steps. The primary precursor, Vitamin D3, undergoes hydroxylation at the 25th position in the liver to form 25-hydroxy Vitamin D3. This intermediate is then further hydroxylated at the 1-alpha position in the kidneys to produce 1,25-dihydroxy Vitamin D3. The specific hydroxylation at the 4a position can be achieved through chemical synthesis involving selective reagents and catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and immunoaffinity extraction. These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: 4a,25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are common.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of Vitamin D3, which can have different biological activities and therapeutic potentials.
Aplicaciones Científicas De Investigación
4a,25-Dihydroxy Vitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential in treating diseases such as osteoporosis, cancer, and autoimmune disorders.
Industry: Utilized in the formulation of dietary supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of 4a,25-Dihydroxy Vitamin D3 involves binding to the Vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the receptor, leading to the transcription of various genes involved in calcium and phosphate homeostasis. The compound also influences other signaling pathways, including those related to cell proliferation, differentiation, and immune response .
Comparación Con Compuestos Similares
1,25-Dihydroxy Vitamin D3 (Calcitriol): The most active form of Vitamin D3, involved in calcium regulation.
25-Hydroxy Vitamin D3 (Calcifediol): A precursor to 1,25-dihydroxy Vitamin D3, used as a marker for Vitamin D status.
4-Hydroxy-1,25-Dihydroxy Vitamin D3: Another hydroxylated derivative with similar biological activities.
Uniqueness: 4a,25-Dihydroxy Vitamin D3 is unique due to its specific hydroxylation pattern, which may confer distinct biological properties and therapeutic potentials compared to other Vitamin D3 derivatives.
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(1S,2S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12-/t19-,22-,23+,24+,25+,27-/m1/s1 |
Clave InChI |
XJPACCVLRWWBGH-UENJXAMPSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/[C@@H]([C@H](CCC3=C)O)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


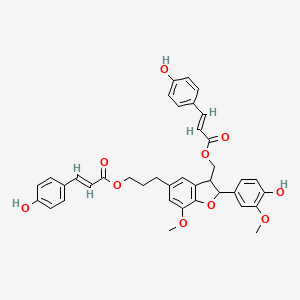
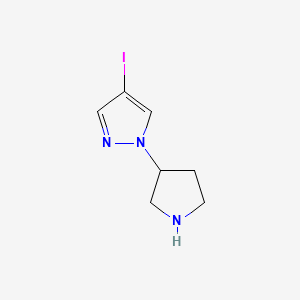
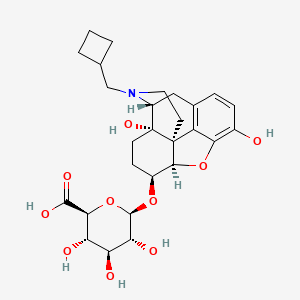
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
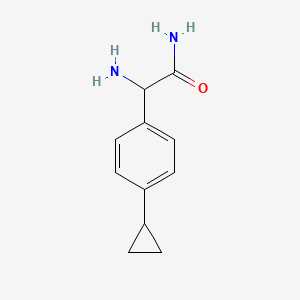

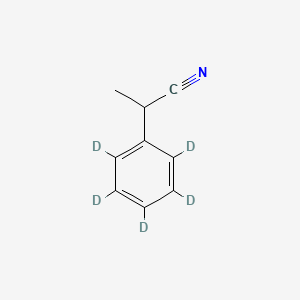

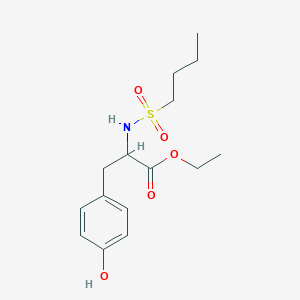
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
